1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is a synthetic organic compound with the molecular formula and a molecular weight of 321.35 g/mol. This compound is characterized by its unique structure, which includes a piperazine core substituted with various functional groups, making it of interest in medicinal chemistry and pharmacological research. The compound is cataloged under the CAS number 2415633-67-7, indicating its recognition in chemical databases.
This compound has been referenced in various scientific literature and patent applications, particularly those focusing on novel pharmaceutical agents. Notable patents include WO2015180614A1 and EP3148987B1, which detail its synthesis and potential applications as a modulator for specific biological pathways .
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine can be classified as a piperazine derivative. Piperazine compounds are known for their diverse biological activities, including anti-anxiety, anti-depressant, and anti-tumor properties. The presence of the fluorine atom and the oxolane carbonyl moiety suggests potential interactions with biological targets that could be exploited for therapeutic purposes.
The synthesis of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine typically involves multi-step organic reactions. Key steps may include:
Technical details regarding specific reagents and conditions (e.g., temperature, solvent systems) are often proprietary and detailed in patent applications or laboratory protocols .
The molecular structure of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine features a piperazine ring bonded to two distinct carbonyl groups: one from a fluorinated pyridine and another from an oxolane derivative.
Key Structural Features:
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3)FThe compound can undergo various chemical reactions typical of piperazine derivatives, including:
These reactions are critical in modifying the compound for enhanced biological activity or specificity towards certain targets.
The mechanism of action for 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is not fully elucidated but can be inferred based on its structural components:
While detailed physical properties such as density and boiling point are not readily available, the compound is expected to be a solid at room temperature based on its molecular structure.
Key chemical properties include:
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is primarily used in research settings to explore its pharmacological properties. Potential applications include:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1